molecular formula C5H10NNaO2S2 B13786178 Sodium bis(2-hydroxyethyl)dithiocarbamate CAS No. 32666-86-7

Sodium bis(2-hydroxyethyl)dithiocarbamate

Cat. No.: B13786178
CAS No.: 32666-86-7
M. Wt: 203.3 g/mol
InChI Key: QUYHMLCZZRISNN-UHFFFAOYSA-M
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Description

Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is a chemical compound with the molecular formula C₅H₁₀NO₂S₂Na. It is a derivative of carbamodithioic acid and is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) typically involves the reaction of carbamodithioic acid with N,N-bis(2-hydroxyethyl)amine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve high yield and purity. The reaction mixture is usually subjected to purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include disulfides, thiols, esters, and ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

    Industry: The compound is used in the production of rubber and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, potassium salt (1:1)
  • Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, ammonium salt (1:1)
  • Carbamodithioic acid, (2-hydroxyethyl)-, compound with N,N-diethylethanamine (1:1)

Uniqueness

Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is unique due to its sodium ion, which can influence its solubility and reactivity compared to its potassium and ammonium counterparts. This uniqueness makes it suitable for specific applications where sodium ions are preferred or required.

Properties

CAS No.

32666-86-7

Molecular Formula

C5H10NNaO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

sodium;N,N-bis(2-hydroxyethyl)carbamodithioate

InChI

InChI=1S/C5H11NO2S2.Na/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1

InChI Key

QUYHMLCZZRISNN-UHFFFAOYSA-M

Canonical SMILES

C(CO)N(CCO)C(=S)[S-].[Na+]

Origin of Product

United States

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